6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is an organic compound known for its complex structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a diverse array of functional groups, contributing to its unique reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate involves a multi-step process.
Synthesis of 1,3,4-thiadiazole derivative
Start with a suitable thiourea derivative and react with 2-ethylbutanoyl chloride under acidic conditions to form the corresponding thiadiazole ring.
Thioether formation
The thiadiazole derivative is then reacted with a halomethyl derivative to introduce the sulfanyl group.
Formation of the pyran ring
The intermediate is subjected to conditions that favor the cyclization to form the 4-oxo-4H-pyran structure.
Esterification
Finally, the pyran derivative undergoes esterification with 3,4-dimethoxybenzoic acid using standard esterification methods, such as employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of each step to ensure high yield and purity. This might involve:
Continuous flow reactors for the initial thiadiazole synthesis.
Solvent recycling systems to minimize waste.
High-performance purification techniques like recrystallization or chromatography for the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Undergoes oxidation reactions at the thiadiazole and pyran rings, potentially forming sulfoxides or sulfones.
Reduction
The compound can be reduced, primarily affecting the carbonyl groups in the pyran and ester functionalities.
Substitution
Nucleophilic substitution reactions can occur at the sulfanyl group and the benzoate ester.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: : Nucleophiles like thiolates or alkoxides in aprotic solvents.
Major Products
Oxidation Products: : Sulfoxides or sulfones.
Reduction Products: : Reduced ketones or alcohols.
Substitution Products: : Substituted thiadiazole or pyran derivatives.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing more complex molecules.
Useful in studying reaction mechanisms due to its diverse functional groups.
Biology
Could be used in studies of sulfur-containing compounds in biological systems.
Medicine
Investigated for potential pharmaceutical properties, such as anti-inflammatory or antimicrobial activities.
Could serve as a lead compound for drug development.
Industry
Utilized in material science for developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzymatic Inhibition: : May inhibit certain enzymes by binding to their active sites.
Receptor Binding: : Could interact with cell surface receptors, altering cellular pathways.
Reactive Intermediates: : The compound's functional groups might form reactive intermediates that affect cellular function.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-pyran-3-yl derivatives
Share the pyran ring but differ in substituents, leading to different reactivity and applications.
3,4-Dimethoxybenzoic acid esters
Similar ester functionality but varying core structures, influencing their biological activity.
Uniqueness
The combination of a 1,3,4-thiadiazole ring with a 4-oxo-4H-pyran and a dimethoxybenzoate ester is unique, offering a distinctive set of properties. This makes the compound particularly versatile for various scientific and industrial applications.
That's a deep dive into the world of 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate! Quite the chemical adventure, huh?
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7S2/c1-5-13(6-2)20(28)24-22-25-26-23(35-22)34-12-15-10-16(27)19(11-32-15)33-21(29)14-7-8-17(30-3)18(9-14)31-4/h7-11,13H,5-6,12H2,1-4H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGRYEAVLOYNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.